molecular formula C10H12N2O5S B14816848 N-(5-Cyclopropoxy-2-nitrophenyl)methanesulfonamide

N-(5-Cyclopropoxy-2-nitrophenyl)methanesulfonamide

Cat. No.: B14816848
M. Wt: 272.28 g/mol
InChI Key: RIMKNNVRWDUGII-UHFFFAOYSA-N
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Description

N-(5-Cyclopropoxy-2-nitrophenyl)methanesulfonamide is a chemical compound with the molecular formula C10H12N2O5S and a molecular weight of 272.28 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a nitrophenyl group, and a methanesulfonamide group. It is used in various scientific research applications due to its unique chemical properties.

Properties

Molecular Formula

C10H12N2O5S

Molecular Weight

272.28 g/mol

IUPAC Name

N-(5-cyclopropyloxy-2-nitrophenyl)methanesulfonamide

InChI

InChI=1S/C10H12N2O5S/c1-18(15,16)11-9-6-8(17-7-2-3-7)4-5-10(9)12(13)14/h4-7,11H,2-3H2,1H3

InChI Key

RIMKNNVRWDUGII-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C(C=CC(=C1)OC2CC2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

The synthesis of N-(5-Cyclopropoxy-2-nitrophenyl)methanesulfonamide involves several steps. One common method includes the reaction of 5-cyclopropoxy-2-nitroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.

Chemical Reactions Analysis

N-(5-Cyclopropoxy-2-nitrophenyl)methanesulfonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(5-Cyclopropoxy-2-nitrophenyl)methanesulfonamide is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of N-(5-Cyclopropoxy-2-nitrophenyl)methanesulfonamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

N-(5-Cyclopropoxy-2-nitrophenyl)methanesulfonamide can be compared with other similar compounds such as:

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